molecular formula C12H10F3NO6 B1303103 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate CAS No. 290825-52-4

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate

Cat. No.: B1303103
CAS No.: 290825-52-4
M. Wt: 321.21 g/mol
InChI Key: MBAQGFLNQDHQCE-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is a synthetic compound belonging to the class of nitroaromatics. This compound is notable for its unique chemical structure, which includes a nitro group and a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various fields such as medicinal chemistry, environmental science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate typically involves the following steps:

    Nitration: The introduction of the nitro group is achieved through nitration of the aromatic ring. This is often done using a mixture of concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, which can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Esterification: The final step involves esterification to form the propanedioate ester. This can be achieved by reacting the intermediate compound with dimethyl malonate under acidic or basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl 2-[2-nitro-4-(methyl)phenyl]propanedioate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1,3-Dimethyl 2-[2-nitro-4-(chloro)phenyl]propanedioate: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAQGFLNQDHQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377016
Record name Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290825-52-4
Record name Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl malonate (59.7 g, 0.44 mol) was added dropwise to a stirred solution of potassium tert-butoxide (51 g, 0.44 mol) in dry t-butanol (500 mL). To the resultant suspension, a warm solution of 2-chloro-5-trifluoromethylnitrobenzene (50 g, 0.22 mol) in t-butanol (100 mL) was added and the mixture was refluxed for 6 h (reaction monitored by TLC). After completion of the reaction, most of the t-butanol was distilled off under vacuum, and chilled water was then added to the reaction mixture. The pH was adjusted to neutral with dilute hydrochloric acid, which resulted in the precipitation of the product. The mixture was stirred for 30 minutes and the product was filtered off (68 g, 95%). This material was used without further purification in the next step. A small amount was crystallized (EtOAc/hexane, 4:6) for analysis, to yield a yellow crystalline material, mp 65-67° C. 1H NMR (CDCl3) 8.30 (s, 1H), 7.92 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 5.37 (s, 1H), 3.80 (s, 6H). MS (FAB) m/z: 322.1 (M++1).
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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